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Compound of Interest

Compound Name: Amlodipine mesylate

Cat. No.: B1667249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for

the management of hypertension and angina. Its therapeutic efficacy is intrinsically linked to the

physicochemical properties of its salt forms. This technical guide provides a comprehensive

overview of the core physicochemical characteristics of amlodipine mesylate monohydrate, a

salt form noted for its enhanced solubility. This document collates available data on its

solubility, thermal properties, solid-state characteristics, and stability. Detailed experimental

protocols for key analytical techniques are provided, and logical workflows are visualized to aid

in the practical application of this information in a research and development setting.

Introduction
Amlodipine acts as a peripheral arterial vasodilator by inhibiting the influx of calcium ions into

vascular smooth muscle and cardiac muscle. The selection of an appropriate salt form is a

critical step in drug development, as it can significantly influence a drug's solubility, stability,

and bioavailability. While amlodipine besylate is a commonly used salt form, amlodipine
mesylate has garnered interest due to its potential for improved aqueous solubility. This guide

focuses specifically on the monohydrate form of amlodipine mesylate, presenting its known

physicochemical properties to support formulation development and further research.
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Chemical and Physical Properties
Amlodipine mesylate monohydrate is the methanesulfonic acid salt of amlodipine, crystallized

with one molecule of water.

Property Value Source

Chemical Name

3-ethyl 5-methyl 2-[(2-

aminoethoxy)methyl]-4-(2-

chlorophenyl)-6-methyl-1,4-

dihydropyridine-3,5-

dicarboxylate methanesulfonic

acid hydrate

Molecular Formula C₂₁H₃₁ClN₂O₉S

Molecular Weight 522.99 g/mol

Appearance
White to off-white crystalline

powder

Solubility Profile
Enhanced aqueous solubility is a key characteristic of amlodipine mesylate monohydrate

compared to other salt forms.
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Solvent Solubility Notes Source

Water

>10 times the

solubility of

amlodipine besylate

A precise value in

mg/mL is not readily

available in the public

domain. Amlodipine

besylate has a

reported aqueous

solubility of

approximately 2.6

mg/mL.

,

Methanol Freely soluble
Based on data for

amlodipine besylate.

Ethanol (anhydrous) Sparingly soluble
Based on data for

amlodipine besylate.

2-Propanol Slightly soluble
Based on data for

amlodipine besylate.

The solubility of amlodipine, a weak base with a pKa of approximately 8.6, is pH-dependent.

While specific pH-solubility profile data for the mesylate monohydrate is not available, it is

expected to have higher solubility in acidic conditions. For amlodipine besylate, the solubility

has been shown to decrease as the pH increases from 1.2 to 6.8.

Solid-State Properties
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its

handling, processing, and formulation.
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Property Value Range Source

Particle Size (D10) 20 - 40 µm

Particle Size (D50) 55 - 85 µm

Particle Size (D90) 95 - 140 µm

Bulk Density 0.25 - 0.45 g/mL

Angle of Repose 15 - 35°

Carr's Index 10 - 25%

These values suggest that the crystalline form of amlodipine mesylate monohydrate

described in the cited patent exhibits good flow properties and compressibility, making it

suitable for direct compression tableting processes.

Thermal Analysis
Differential Scanning Calorimetry (DSC) of hydrated forms of amlodipine typically shows an

endothermic event corresponding to the loss of water. For amlodipine besylate monohydrate

and dihydrate, a broad endotherm is observed around 100°C, which is attributed to

dehydration. Following dehydration, the anhydrous form of amlodipine besylate exhibits a

sharp endothermic peak corresponding to its melting point, which is reported to be in the range

of 199-201°C. A similar thermal behavior is anticipated for amlodipine mesylate monohydrate,

with an initial dehydration step followed by the melting of the resulting anhydrous mesylate salt

at a higher temperature.

Spectroscopic Data
While specific spectra for amlodipine mesylate monohydrate are not widely published, the

spectroscopic features will be dominated by the amlodipine and mesylate ions.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show

characteristic peaks for the functional groups present in amlodipine, such as N-H stretching,

C=O stretching of the ester groups, and C-O stretching. The presence of the mesylate

counter-ion would introduce strong peaks corresponding to the S=O stretching of the

sulfonate group.
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¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum will show

characteristic signals for the protons of the dihydropyridine ring, the ethyl and methyl ester

groups, the aminoethoxy side chain, and the chlorophenyl group of the amlodipine molecule.

The mesylate anion will typically appear as a singlet in the aliphatic region.

Stability Profile
Forced degradation studies on amlodipine besylate have shown that the amlodipine molecule

is susceptible to degradation under certain stress conditions. The primary degradation

pathways are hydrolysis and oxidation.

Acidic and Basic Conditions: Amlodipine degrades in both acidic and basic media. The ester

groups are susceptible to hydrolysis.

Oxidative Conditions: The dihydropyridine ring of amlodipine is prone to oxidation, leading to

the formation of the corresponding pyridine derivative.

Photostability: Amlodipine is known to be photosensitive. Exposure to light can lead to

degradation.

Thermal Stability: Amlodipine generally shows good thermal stability in the solid state.

It is expected that amlodipine mesylate monohydrate will exhibit a similar degradation profile,

as the degradation is primarily associated with the amlod
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1667249?utm_src=pdf-body
https://www.benchchem.com/product/b1667249#physicochemical-properties-of-amlodipine-mesylate-monohydrate
https://www.benchchem.com/product/b1667249#physicochemical-properties-of-amlodipine-mesylate-monohydrate
https://www.benchchem.com/product/b1667249#physicochemical-properties-of-amlodipine-mesylate-monohydrate
https://www.benchchem.com/product/b1667249#physicochemical-properties-of-amlodipine-mesylate-monohydrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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